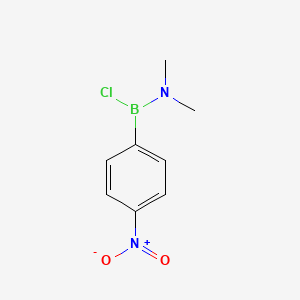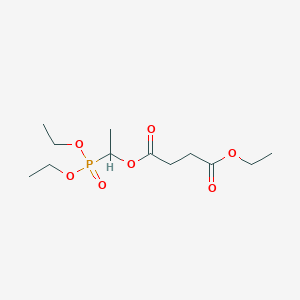
1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine is an organic compound that features a boron-nitrogen bond. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a nitrophenyl group attached to the boron atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine typically involves the reaction of 4-nitroaniline with dimethylamine and a boron-containing reagent such as boron trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The boron-nitrogen bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of substituted derivatives by replacing the chloro group.
Substitution: Generation of various boron-nitrogen compounds with different substituents.
Scientific Research Applications
1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine involves its interaction with molecular targets through its boron-nitrogen bond. The compound can form complexes with various nucleophiles, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-N,N-dimethyl-1-(4-methylphenyl)boranamine
- 1-Chloro-N,N-dimethyl-1-(4-aminophenyl)boranamine
- 1-Chloro-N,N-dimethyl-1-(4-hydroxyphenyl)boranamine
Uniqueness
1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Properties
CAS No. |
61373-30-6 |
|---|---|
Molecular Formula |
C8H10BClN2O2 |
Molecular Weight |
212.44 g/mol |
IUPAC Name |
N-[chloro-(4-nitrophenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BClN2O2/c1-11(2)9(10)7-3-5-8(6-4-7)12(13)14/h3-6H,1-2H3 |
InChI Key |
ZNFWWHRTKNNNFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)
![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)







![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)
![4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14574958.png)


![1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14574973.png)
